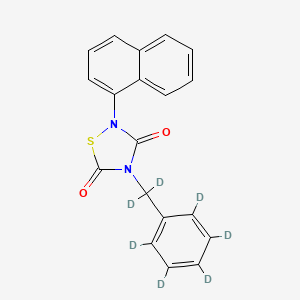
Tideglusib-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tideglusib-d7 is a deuterated form of Tideglusib, a potent and irreversible small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). This compound has been investigated for its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer’s disease and progressive supranuclear palsy . This compound is structurally similar to Tideglusib but contains deuterium atoms, which can enhance its metabolic stability and pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tideglusib-d7 involves the incorporation of deuterium atoms into the molecular structure of Tideglusib. The general synthetic route includes the following steps:
Formation of the Thiadiazolidine Ring: The synthesis begins with the formation of the thiadiazolidine ring by reacting appropriate starting materials under controlled conditions.
Introduction of Deuterium Atoms: Deuterium atoms are introduced into the molecule through specific deuteration reactions, which may involve the use of deuterated reagents or solvents.
Final Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and scalability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tideglusib-d7 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase 3 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cellular processes such as apoptosis, cell proliferation, and differentiation.
Mecanismo De Acción
Tideglusib-d7 exerts its effects by irreversibly inhibiting glycogen synthase kinase 3 (GSK-3), a serine/threonine protein kinase involved in various cellular signaling pathways . The inhibition of GSK-3 leads to the modulation of downstream targets, including β-catenin and tau protein, which are implicated in neurodegenerative diseases. By preventing the phosphorylation of these targets, this compound can reduce neuroinflammation, promote neuronal survival, and enhance cognitive function.
Comparación Con Compuestos Similares
Similar Compounds
Lithium: A well-known GSK-3 inhibitor with mood-stabilizing properties.
TDZD-8: A member of the thiazolidinedione family with GSK-3 inhibitory activity.
L803mts10: A small peptide inhibitor of GSK-3.
Uniqueness of Tideglusib-d7
This compound is unique due to its irreversible inhibition of GSK-3 and its enhanced metabolic stability conferred by the deuterium atoms. This makes it a valuable tool for studying GSK-3-related pathways and a promising candidate for therapeutic development.
Propiedades
Fórmula molecular |
C19H14N2O2S |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione |
InChI |
InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2/i1D,2D,3D,7D,8D,13D2 |
Clave InChI |
PMJIHLSCWIDGMD-DZFJQUJPSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















